

FIIN-2: A Comprehensive Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B15578185

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Audience: Researchers, scientists, and drug development professionals.

Introduction

FIIN-2 is a potent, selective, and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Developed through a structure-based design approach, it represents a "next-generation" inhibitor capable of overcoming resistance to first-generation FGFR inhibitors, particularly mutations in the kinase gatekeeper residue.^{[1][2]} Its mechanism involves forming a covalent bond with a unique cysteine residue present in the P-loop of the FGFR kinase domain, which facilitates a "DFG-out" conformation.^{[3][4]} This technical guide provides a detailed overview of the chemical properties and stability of **FIIN-2**, along with essential experimental protocols and pathway diagrams to support its use in research and development.

Chemical Properties

The fundamental chemical and physical properties of **FIIN-2** are summarized below. The data is compiled from the primary literature and corroborated by major chemical suppliers.

Property	Value	Reference
IUPAC Name	N-[4-[[3-(3,5-dimethoxyphenyl)-7-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl]methyl]phenyl]prop-2-enamide	[4]
Molecular Formula	C ₃₅ H ₃₈ N ₈ O ₄	
Molecular Weight	634.73 g/mol	[5]
CAS Number	1633044-56-0	
Appearance	Crystalline solid	N/A
Solubility	DMSO: ≥ 69 mg/mL (108.7 mM)	[5]
Water: Insoluble	[5]	
Ethanol: Insoluble	[5]	
Canonical SMILES	<chem>CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=O)C=C)C6=CC(=CC(=C6)OC)OC</chem>	[5]
InChI Key	DVBPRWJMHURKHP-UHFFFAOYSA-N	

Table 1: Physicochemical Properties of **FIIN-2**

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity and activity of **FIIN-2**.

Condition	Stability Profile	Storage Recommendations
Solid (Powder)	Stable for up to 3 years at -20°C.	Store as a powder in a tightly sealed, desiccated vial at -20°C.
In Solution (DMSO)	Stock solutions are stable for up to 1 year at -80°C. Shorter-term stability (up to 1 month) is reported at -20°C. [5]	Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
pH Stability	Specific data on stability across a pH range is not available in the literature. The acrylamide moiety may be susceptible to hydrolysis under extreme pH conditions.	For cellular assays, use standard buffered media (pH 7.2-7.4). For biochemical assays, use buffers close to physiological pH. Prepare fresh dilutions in aqueous buffers for immediate use.
Photostability	Data not publicly available.	As a standard precaution for complex organic molecules, protect solid compound and solutions from direct light.
Metabolic Stability	FIIN-2 exhibits moderate mouse liver microsomal stability. [6]	This property may limit its utility in certain in vivo models without formulation or structural modification. [6]

Table 2: Stability and Storage Recommendations for **FIIN-2**

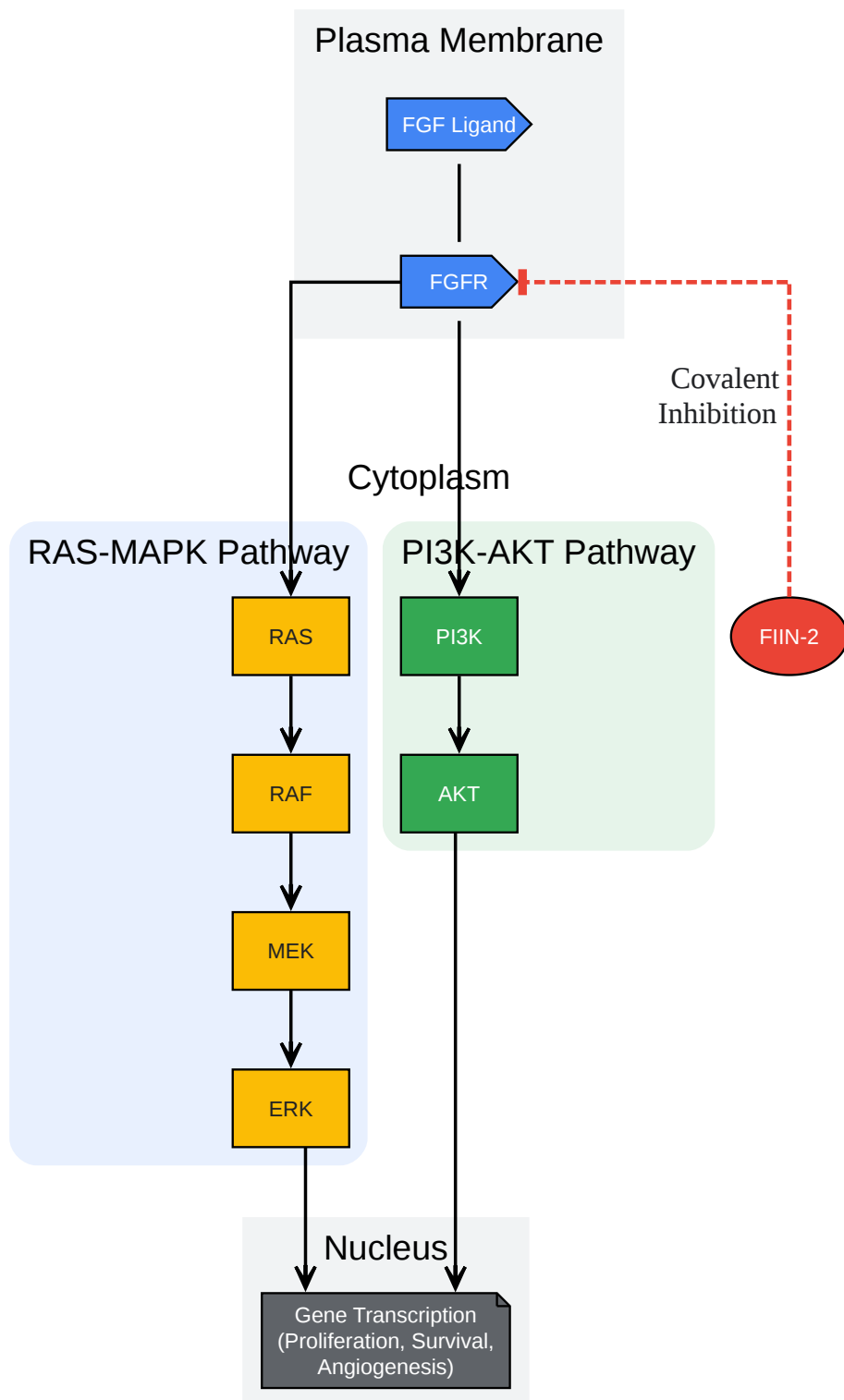
Signaling Pathways and Mechanism of Action

FIIN-2 is a pan-FGFR inhibitor, targeting all four members of the FGFR family (FGFR1-4). The binding of a Fibroblast Growth Factor (FGF) to its receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling

cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular proliferation, survival, and angiogenesis.

FIIN-2 acts by irreversibly binding to a non-catalytic cysteine residue in the P-loop of the FGFR kinase domain. This covalent modification locks the kinase in an inactive conformation, thereby blocking the downstream signaling events.

FGFR Signaling and FIIN-2 Inhibition

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Caption: **FIIN-2** covalently inhibits FGFR, blocking downstream RAS-MAPK and PI3K-AKT pathways.

Experimental Protocols

Protocol for Preparation of **FIIN-2** Stock Solution

Objective: To prepare a high-concentration stock solution of **FIIN-2** for in vitro use.

Materials:

- **FIIN-2** (solid powder, MW: 634.73 g/mol)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes
- Calibrated precision pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Pre-weighing: Allow the vial of **FIIN-2** powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
- Weighing: On a calibrated analytical balance, carefully weigh the desired amount of **FIIN-2** (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
- Solubilization: To prepare a 10 mM stock solution from 1 mg of **FIIN-2**, calculate the required volume of DMSO:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 634.73 \text{ g/mol}) / 0.01 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 157.55 \mu\text{L}$
 - Add 157.55 μL of anhydrous DMSO to the tube containing 1 mg of **FIIN-2**.

- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Ensure the final solution is clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Label clearly with the compound name, concentration, and date. Store immediately at -80°C.

Protocol for Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of **FIIN-2** on FGFR signaling by measuring the phosphorylation of FGFR and downstream effectors like ERK.

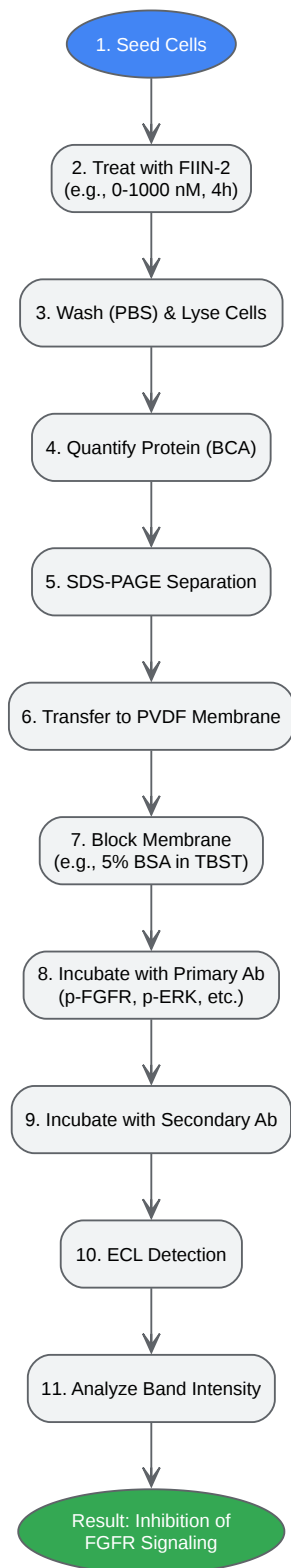
Materials:

- FGFR-dependent cancer cell line (e.g., KATO III, SNU-16)
- Complete cell culture medium
- **FIIN-2** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total-p44/42 MAPK (ERK1/2), and a loading control (e.g., anti-GAPDH).
- HRP-conjugated secondary antibody
- SDS-PAGE equipment and reagents
- PVDF membrane and transfer apparatus

- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

Western Blot Workflow for FIIN-2 Activity

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